4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of (S)-(–)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with 4-nitroaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of this reaction can vary, but it generally falls within the range of 42-75% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of human soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various physiological processes, including inflammation and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-Trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)18-11-4-6-12(7-5-11)19(22)23/h4-7H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTUBXBUKPQVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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